molecular formula C14H12ClNO4S B7739530 1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene CAS No. 30158-46-4

1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene

Cat. No.: B7739530
CAS No.: 30158-46-4
M. Wt: 325.8 g/mol
InChI Key: DOVCSFCXQWKXEM-UHFFFAOYSA-N
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Description

1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene is an organic compound that features a benzene ring substituted with a sulfonyl group, a nitro group, and a 2-chloro-2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene typically involves the following steps:

    Nitration of Benzene: The initial step involves the nitration of benzene to introduce the nitro group. This is usually achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonylation: The nitrobenzene is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.

    Alkylation: The final step involves the alkylation of the sulfonylated nitrobenzene with 2-chloro-2-phenylethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, the use of automated systems for reagent addition and product separation would enhance the overall efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenylethyl group, to form corresponding sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 1-[(2-Amino-2-phenylethyl)sulfonyl]-4-nitrobenzene.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to potential biological effects. The compound’s overall activity is influenced by the combined effects of these functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chloro-2-phenylethyl)sulfonyl]-2,4-difluorobenzene
  • 1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-fluorobenzene
  • 1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-(trifluoromethyl)benzene

Uniqueness

1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene is unique due to the presence of both a nitro group and a sulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-chloro-2-phenylethyl)sulfonyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-14(11-4-2-1-3-5-11)10-21(19,20)13-8-6-12(7-9-13)16(17)18/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVCSFCXQWKXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300957
Record name 1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30158-46-4
Record name NSC140178
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene
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